molecular formula C10H11F2NO2 B13479567 2-Amino-3-(2,6-difluoro-4-methylphenyl)propanoic acid

2-Amino-3-(2,6-difluoro-4-methylphenyl)propanoic acid

Cat. No.: B13479567
M. Wt: 215.20 g/mol
InChI Key: LCOGNNZUMPHUQB-UHFFFAOYSA-N
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Description

2-Amino-3-(2,6-difluoro-4-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,6-difluoro-4-methylphenyl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,6-difluoro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

2-Amino-3-(2,6-difluoro-4-methylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,6-difluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence its binding to enzymes and receptors. The substituted phenyl ring may also play a role in its activity by affecting its hydrophobic interactions and overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)propanoic acid: Similar structure but lacks the amino and difluoro groups.

    2-Amino-3,4-difluorobenzoic acid: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

2-Amino-3-(2,6-difluoro-4-methylphenyl)propanoic acid is unique due to the presence of both amino and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

2-amino-3-(2,6-difluoro-4-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO2/c1-5-2-7(11)6(8(12)3-5)4-9(13)10(14)15/h2-3,9H,4,13H2,1H3,(H,14,15)

InChI Key

LCOGNNZUMPHUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)CC(C(=O)O)N)F

Origin of Product

United States

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